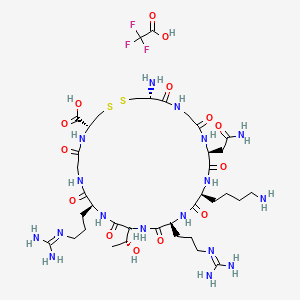

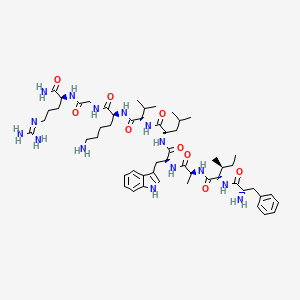

LyP-1 (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LyP-1 (TFA) est un peptide cyclique à neuf résidus connu pour ses capacités de ciblage tumoral. Il se lie sélectivement à la protéine réceptrice p32, qui est surexprimée dans diverses cellules associées aux tumeurs et les macrophages dans les plaques athéroscléreuses . Ce peptide s'est avéré prometteur dans le développement d'agents anticancéreux et les études d'imagerie tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LyP-1 implique des techniques standard de synthèse peptidique en phase solide (SPPS). Le peptide est cyclisé pour améliorer sa stabilité et son affinité de liaison. Le processus de cyclisation peut être réalisé par formation de liaison disulfure entre les résidus cystéine . Le peptide est ensuite purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle

La production industrielle de LyP-1 implique généralement une SPPS à grande échelle, suivie d'étapes de cyclisation et de purification. Le peptide est synthétisé sur une résine, clivé et cyclisé en solution. Le produit final est purifié et lyophilisé pour le stockage .

Analyse Des Réactions Chimiques

Types de réactions

LyP-1 subit principalement des réactions de bioconjugaison, telles que le couplage EDC/NHS, pour le lier à divers vecteurs ou agents d'imagerie . Il peut également participer à la formation de liaisons disulfure pendant la cyclisation .

Réactifs et conditions courants

Formation de liaison disulfure : Cette réaction se produit généralement dans des conditions oxydantes, en utilisant des réactifs comme l'iode ou l'oxydation à l'air.

Principaux produits

Le principal produit de ces réactions est le peptide cyclique LyP-1, qui peut être ensuite conjugué à des agents d'imagerie ou des vecteurs médicamenteux pour une administration ciblée .

Applications de la recherche scientifique

LyP-1 a une large gamme d'applications dans la recherche scientifique :

Recherche sur le cancer : Il est utilisé pour développer des agents anticancéreux et pour l'imagerie tumorale en raison de sa liaison spécifique au récepteur p32.

Administration de médicaments : LyP-1 est conjugué à des nanoparticules pour l'administration ciblée de médicaments aux tumeurs.

Imagerie : Le peptide est marqué avec des fluorophores pour l'imagerie optique des tumeurs et de la lymphangiogenèse.

Développement thérapeutique : LyP-1 est exploré pour son potentiel dans le développement de thérapies contre le cancer et d'autres maladies impliquant une surexpression de p32.

Mécanisme d'action

LyP-1 exerce ses effets en se liant au récepteur p32, une protéine surexprimée dans les cellules tumorales et les macrophages associés aux tumeurs. Cette liaison facilite l'administration ciblée d'agents thérapeutiques ou de sondes d'imagerie au site tumoral . La structure cyclique du peptide améliore sa stabilité et son affinité de liaison, ce qui en fait un agent de ciblage efficace .

Applications De Recherche Scientifique

LyP-1 has a wide range of applications in scientific research:

Cancer Research: It is used to develop anticancer agents and for tumor imaging due to its specific binding to the p32 receptor.

Drug Delivery: LyP-1 is conjugated to nanoparticles for targeted drug delivery to tumors.

Imaging: The peptide is labeled with fluorophores for optical imaging of tumors and lymphangiogenesis.

Therapeutic Development: LyP-1 is explored for its potential in developing therapies for cancer and other diseases involving p32 overexpression.

Mécanisme D'action

LyP-1 exerts its effects by binding to the p32 receptor, a protein overexpressed in tumor cells and tumor-associated macrophages. This binding facilitates the targeted delivery of therapeutic agents or imaging probes to the tumor site . The peptide’s cyclic structure enhances its stability and binding affinity, making it an effective targeting agent .

Comparaison Avec Des Composés Similaires

Composés similaires

iRGD : Un autre peptide pénétrant la tumeur qui cible le récepteur de la neuropiline-1.

F3 : Un peptide qui se lie à la nucléoline, surexprimée dans les cellules tumorales.

CGKRK : Un peptide qui cible les vaisseaux sanguins angiogéniques.

Unicité de LyP-1

LyP-1 est unique en raison de sa liaison spécifique au récepteur p32, qui n'est pas ciblé par de nombreux autres peptides homing tumoraux . Cette spécificité permet un ciblage plus précis des tumeurs et des macrophages associés, améliorant l'efficacité des applications thérapeutiques et d'imagerie .

Propriétés

Formule moléculaire |

C38H66F3N17O14S2 |

|---|---|

Poids moléculaire |

1106.2 g/mol |

Nom IUPAC |

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |

Clé InChI |

SPBNDGIFBKBJLV-OHIMOQKDSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824955.png)

![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)

![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)